molecular formula C13H17ClN2O7S B14401696 Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- CAS No. 85844-91-3

Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)-

Cat. No.: B14401696
CAS No.: 85844-91-3
M. Wt: 380.80 g/mol
InChI Key: XYSHWISBMPZONQ-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- is a complex organic compound characterized by its unique structure, which includes a hexanoic acid backbone and a sulfonyl amino group attached to a chlorinated, methoxylated, and nitrated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. This can be achieved through nitration, chlorination, and methoxylation reactions. The sulfonyl amino group is then introduced via sulfonylation reactions, followed by the attachment of the hexanoic acid moiety through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- involves its interaction with specific molecular targets and pathways. The sulfonyl amino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)-: Unique due to its specific substituents and functional groups.

    Hexanoic acid, 6-(((5-chloro-2-methoxyphenyl)sulfonyl)amino)-: Lacks the nitro group, which may alter its reactivity and biological activity.

    Hexanoic acid, 6-(((5-chloro-4-nitrophenyl)sulfonyl)amino)-: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

Hexanoic acid, 6-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro, methoxy, and sulfonyl amino groups makes it a versatile compound for various applications.

Properties

CAS No.

85844-91-3

Molecular Formula

C13H17ClN2O7S

Molecular Weight

380.80 g/mol

IUPAC Name

6-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]hexanoic acid

InChI

InChI=1S/C13H17ClN2O7S/c1-23-11-8-10(16(19)20)9(14)7-12(11)24(21,22)15-6-4-2-3-5-13(17)18/h7-8,15H,2-6H2,1H3,(H,17,18)

InChI Key

XYSHWISBMPZONQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)S(=O)(=O)NCCCCCC(=O)O

Origin of Product

United States

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